BenchChemオンラインストアへようこそ!

Avinza

Pharmacokinetics Chronic Pain Opioid Therapy

Avinza's SODAS® dual-bead system delivers 10% immediate-release for rapid onset and 90% sustained-release for 24-hour coverage, eliminating twice-daily dosing. Head-to-head trials confirm superior pain control with 24% lower daily opioid requirement versus OxyContin, and 44% lower plasma fluctuation versus MS Contin. This dose-sparing effect directly supports opioid stewardship in chronic pain clinics and long-term care facilities. Not therapeutically equivalent to generic morphine ER—substitution risks inadequate 24-hour coverage. Secure this formulation-specific reference standard for research or clinical protocol optimization.

Molecular Formula C17H21NO7S
Molecular Weight 383.4 g/mol
Cat. No. B8383307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvinza
Molecular FormulaC17H21NO7S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O
InChIInChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1
InChIKeyOOZBZVAQKFGLOL-VYKNHSEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avinza (Morphine Sulfate Extended-Release Capsules) – Once-Daily Opioid Analgesic for Chronic Pain


Avinza (morphine sulfate extended-release capsules) is a modified-release, once-daily oral opioid formulation indicated for the management of pain severe enough to require around-the-clock, long-term opioid treatment [1]. It utilizes the proprietary Spheroidal Oral Drug Absorption System (SODAS®) technology, which incorporates both immediate-release (10%) and sustained-release (90%) morphine sulfate beads within a hard gelatin capsule [2]. This design enables a rapid onset of analgesia while maintaining consistent plasma concentrations over a 24-hour period, distinguishing it from conventional immediate-release or twice-daily extended-release morphine products [3]. Avinza was approved by the FDA in 2002 and is available in multiple dosage strengths ranging from 30 mg to 120 mg [4].

Why Generic Substitution of Avinza with Other Morphine Extended-Release Formulations Is Not Clinically Equivalent


Avinza is not therapeutically equivalent to other oral morphine extended-release products, including generic morphine sulfate extended-release capsules or tablets, due to fundamental differences in drug release kinetics, pharmacokinetic profiles, and formulation technology [1]. Avinza employs a unique dual-bead SODAS® platform that provides a distinct biphasic release pattern—10% immediate-release and 90% sustained-release—resulting in a flattened plasma concentration-time curve with significantly lower peak-to-trough fluctuation compared to twice-daily controlled-release morphine sulfate (MS Contin) [2]. This pharmacokinetic divergence has direct clinical implications: once-daily Avinza achieves superior pain control and improved sleep quality while requiring a lower total daily opioid dose compared to twice-daily oxycodone extended-release (OxyContin), as demonstrated in a head-to-head randomized trial [3]. Substituting Avinza with a generic morphine ER formulation lacking the SODAS® technology may result in altered plasma concentrations, inadequate 24-hour pain coverage, and increased risk of breakthrough pain [4].

Quantitative Differentiation of Avinza from Comparator Extended-Release Morphine and Oxycodone Formulations


Superior 24-Hour Plasma Concentration Stability: Avinza vs. Twice-Daily MS Contin

In a steady-state pharmacokinetic study of patients with chronic moderate-to-severe pain, Avinza (morphine sulfate extended-release [MSER]) once-daily demonstrated a 66% higher minimum plasma concentration (Cmin), a 19% lower maximum concentration (Cmax), and a 44% lower peak-to-trough fluctuation (%FI) over 24 hours compared to twice-daily controlled-release morphine sulfate (MS Contin, CRM) at equivalent total daily doses normalized to 100 mg [1]. Additionally, Avinza maintained plasma concentrations above 50% and 75% of Cmax for a longer duration than MS Contin, indicating a more consistent analgesic exposure profile [2].

Pharmacokinetics Chronic Pain Opioid Therapy

Superior Pain Control and Reduced Opioid Requirement: Avinza vs. Twice-Daily OxyContin in Chronic Low Back Pain

In the ACTION study, a large, randomized, open-label, multicenter trial of 392 patients with chronic moderate-to-severe low back pain, once-daily Avinza (morphine sulfate extended-release capsules) demonstrated significantly better pain control than twice-daily OxyContin (controlled-release oxycodone) during the 8-week evaluation phase (p = 0.002 for decrease from baseline in pain scores) [1]. Notably, this superior analgesia was achieved with a significantly lower mean daily opioid dose: 69.9 mg morphine equivalents for Avinza versus 91 mg morphine equivalents for OxyContin (p = 0.0125) [2]. Additionally, patients receiving Avinza required significantly fewer breakthrough-pain rescue medication doses (p < 0.0001) and reported significantly better quality of sleep for the entire evaluation phase (p = 0.0026) [3].

Efficacy Chronic Pain Opioid Comparison

Unique Dual-Release Formulation (SODAS®) Enabling 24-Hour Dosing with Rapid Onset

Avinza utilizes the proprietary Spheroidal Oral Drug Absorption System (SODAS®) technology, which incorporates two distinct bead populations within a hard gelatin capsule: 10% immediate-release morphine sulfate beads and 90% sustained-release beads [1]. Upon ingestion, the immediate-release component provides rapid absorption to achieve therapeutic plasma concentrations quickly, while the sustained-release beads—coated with swellable polymers and fumaric acid acting as an osmotic wick—release morphine in a controlled pattern over 24 hours [2]. This dual-release mechanism results in a pharmacokinetic profile characterized by rapid attainment of Cmax, prolonged maintenance of concentrations above 50% and 75% of Cmax, and minimal peak-to-trough fluctuation [3]. In contrast, conventional extended-release morphine tablets or capsules (e.g., MS Contin, generic morphine ER) lack this biphasic release design and typically require twice-daily dosing to maintain adequate pain control [4].

Formulation Science Drug Delivery Opioid Pharmacokinetics

Comparable Bioavailability with Superior Pharmacokinetic Profile: Avinza vs. Twice-Daily Controlled-Release Morphine

Avinza (MSER once-daily) demonstrated similar overall bioavailability (AUC) of morphine and its metabolites (morphine-6-glucuronide [M6G] and morphine-3-glucuronide [M3G]) compared to twice-daily controlled-release morphine sulfate (MS Contin, CRM) when normalized to a 100 mg total daily dose [1]. Despite equivalent total exposure, Avinza exhibited a more favorable pharmacokinetic profile, including a 19% lower Cmax, a 66% higher Cmin, and a 44% lower peak-to-trough fluctuation (%FI) over 24 hours [2]. This indicates that Avinza provides the same total drug exposure as MS Contin but with a more stable and sustained plasma concentration-time curve, which is clinically desirable for chronic pain management [3].

Bioavailability Pharmacokinetics Opioid Equivalence

Formulation Patent Protection and Proprietary SODAS® Technology

Avinza is covered by U.S. Patent No. 6,066,339 (the '339 patent), a utility patent that specifically protects the SODAS® formulation technology used to achieve its unique biphasic release profile [1]. This patent, which extended through November 2017, prevented generic competition that could replicate the exact drug release kinetics of Avinza [2]. While generic morphine sulfate extended-release capsules are now available (e.g., from Hospira), they are not manufactured using the SODAS® technology and may exhibit different pharmacokinetic profiles [3]. The proprietary nature of Avinza's formulation ensures batch-to-batch consistency in drug release characteristics that is not guaranteed with non-SODAS® generic alternatives, making it a distinct product for procurement considerations in clinical settings where precise 24-hour pain control is critical [4].

Intellectual Property Formulation Drug Development

Key Clinical and Procurement Scenarios Where Avinza's Differentiated Profile Provides Tangible Value


Chronic Pain Management Requiring Consistent 24-Hour Analgesia with Once-Daily Dosing

Avinza is optimally suited for patients with chronic moderate-to-severe pain (e.g., osteoarthritis, chronic low back pain, cancer-related pain) who require continuous, around-the-clock opioid therapy [1]. Its SODAS® formulation provides a rapid onset of action via 10% immediate-release beads while maintaining stable plasma morphine concentrations for 24 hours, eliminating the need for twice-daily dosing or separate rescue medication at treatment initiation [2]. The 44% lower peak-to-trough fluctuation compared to twice-daily MS Contin translates to more consistent analgesia and potentially fewer opioid-related adverse events associated with high peak plasma levels [3]. In procurement for chronic pain clinics or long-term care facilities, selecting Avinza over generic twice-daily morphine ER products can simplify medication administration, improve patient adherence, and reduce nursing time associated with multiple daily doses [4].

Opioid Dose Optimization in Patients Requiring High-Dose or Long-Term Therapy

For patients requiring chronic opioid therapy at moderate-to-high doses, Avinza offers a quantifiable advantage in dose efficiency. The ACTION study demonstrated that Avinza achieved superior pain control with a significantly lower mean daily opioid dose (69.9 mg morphine equivalents) compared to twice-daily OxyContin (91 mg morphine equivalents) in patients with chronic low back pain [1]. This 24% lower daily opioid requirement for equivalent or better analgesia reduces the total morphine burden, potentially mitigating the risk of opioid tolerance, dose escalation, and adverse effects over long-term treatment [2]. This dose-sparing effect makes Avinza a strategically advantageous choice for procurement in pain management programs focused on opioid stewardship and minimizing cumulative opioid exposure [3].

Clinical Trials and Comparative Effectiveness Research Involving Extended-Release Opioids

Avinza's unique pharmacokinetic profile and proprietary SODAS® technology make it a valuable reference compound for research studies investigating extended-release opioid formulations or novel analgesics [1]. Its well-characterized steady-state pharmacokinetic parameters (Cmax, Cmin, AUC, %FI) relative to MS Contin and OxyContin provide a robust benchmark for comparative analyses [2]. Additionally, the availability of peer-reviewed head-to-head trial data (ACTION study) demonstrating superior pain control and lower dose requirements facilitates evidence-based study design and power calculations [3]. For research procurement, Avinza represents a distinct, commercially available extended-release morphine product with documented differentiation from both generic and branded comparators, enabling more precise investigation of formulation-dependent clinical outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avinza

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.